molecular formula C21H27N5O2 B5523011 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine

4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine

Cat. No.: B5523011
M. Wt: 381.5 g/mol
InChI Key: KUGYNSVMSMDOOT-UHFFFAOYSA-N
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Description

4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine, also known as MPMP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MPMP has been found to exhibit potent inhibitory activity against various protein kinases involved in the regulation of cell growth and proliferation.

Scientific Research Applications

Synthesis and Chemical Stability

  • The stability of a related compound, 4-methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl] derivative of pyrrolo[3,4-c]pyridine, in aqueous solutions was investigated, revealing pH-dependent stability and providing insights into the kinetics of hydrolysis under various conditions (Muszalska & Bereda, 2008).

Potential Therapeutic Applications

  • Compounds with a structure incorporating elements similar to the chemical have demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, alongside notable analgesic and anti-inflammatory activities. These findings suggest potential therapeutic applications in treating inflammation and pain (Abu‐Hashem et al., 2020).
  • Another study focused on derivatives with piperidine components, showing that certain piperidinylpyrimidine derivatives previously prepared as inhibitors of TNF-alpha production also inhibited activation of HIV-1 LTR, indicating potential use in AIDS therapy (Fujiwara et al., 2008).

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-16-22-19(24-9-5-6-10-24)15-20(23-16)25-11-13-26(14-12-25)21(27)17-7-3-4-8-18(17)28-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGYNSVMSMDOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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